(4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of (4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the reaction of the piperidine derivative with morpholine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Methoxyphenyl Group: This is typically done via a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the piperidine-morpholine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other piperidine and morpholine derivatives, such as:
(4-Methoxyphenyl)piperidin-1-ylmethanone: Lacks the morpholine group but shares the piperidine and methoxyphenyl structures.
(4-Morpholin-4-ylcarbonyl)piperidin-1-ylmethanone: Lacks the methoxyphenyl group but includes the piperidine and morpholine structures.
The uniqueness of (4-Methoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone lies in its combination of these functional groups, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
[1-(4-methoxybenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-4-2-14(3-5-16)17(21)19-8-6-15(7-9-19)18(22)20-10-12-24-13-11-20/h2-5,15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXPLXAHPQGELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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